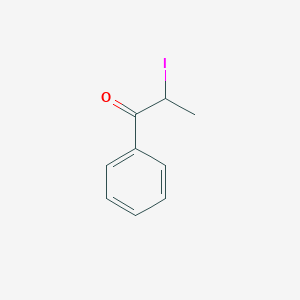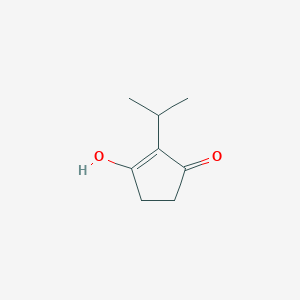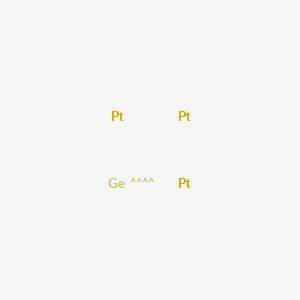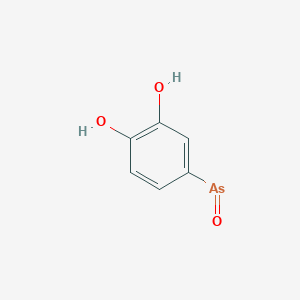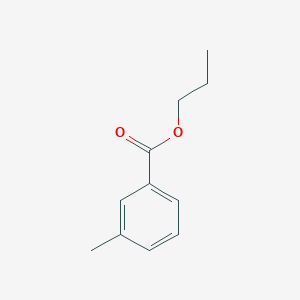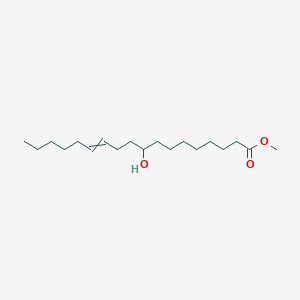
Methyl 9-hydroxyoctadec-12-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-hydroxyoctadec-12-enoate is a fatty acid ester with the molecular formula C19H36O3. It is a derivative of ricinoleic acid and is known for its unique chemical structure, which includes a hydroxyl group and a double bond. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 9-hydroxyoctadec-12-enoate can be synthesized through several methods. One common approach involves the biocatalytic transesterification of castor oil with methanol in the presence of immobilized lipase preparations . This method aims for an optimum yield and involves evaluating the influence of reaction time, oil to methanol ratio, and water content.
Another synthetic route involves the reaction of methyl isoricinoleate with toluene-p-sulphonyl chloride, which produces a mixture of methyl 9-chlorooctadec-12-enoate and methyl 9-tosyloxyoctadec-12-enoate . These intermediates can then be further treated with sodium azide in N,N-dimethylformamide to yield methyl 9-azidooctadec-9-enoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale biocatalytic processes. The use of immobilized lipase reactors allows for continuous production with high operational stability. The product is then purified using liquid-liquid extraction, achieving high purity levels confirmed by HPLC and GC-MS analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 9-hydroxyoctadec-12-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with toluene-p-sulphonyl chloride to form methyl 9-chlorooctadec-12-enoate and methyl 9-tosyloxyoctadec-12-enoate . These intermediates can undergo further reactions, such as treatment with sodium azide to form methyl 9-azidooctadec-9-enoate.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include toluene-p-sulphonyl chloride, methane sulphonyl chloride, and sodium azide. Reaction conditions often involve the use of solvents like N,N-dimethylformamide and temperatures ranging from 50°C to 80°C .
Major Products Formed: The major products formed from the reactions of this compound include methyl 9-azidooctadec-9-enoate, methyl 8-(5-hexyl-2-pyrrolin-1-yl)octanoate, and various disubstituted pyrrolidine fatty esters .
Applications De Recherche Scientifique
Methyl 9-hydroxyoctadec-12-enoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel fatty acid derivatives. In biology, it is studied for its potential biological activities, including antiviral, antiphlogistic, and antiallergic properties . In medicine, it is explored for its potential therapeutic applications. Additionally, in the industry, it is used in the production of biodegradable polymers and surfactants .
Mécanisme D'action
The mechanism of action of methyl 9-hydroxyoctadec-12-enoate involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group and double bond allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique chemical structure suggests it may interact with enzymes and receptors involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Methyl 9-hydroxyoctadec-12-enoate can be compared with other similar compounds, such as methyl 12-hydroxy-9(E)-octadecenoate and methyl 3-hydroxyoctadec-9-enoate . These compounds share similar structural features, such as the presence of hydroxyl groups and double bonds. this compound is unique due to its specific position of the hydroxyl group
Propriétés
Numéro CAS |
6084-83-9 |
|---|---|
Formule moléculaire |
C19H36O3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 9-hydroxyoctadec-12-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,18,20H,3-6,8,10-17H2,1-2H3 |
Clé InChI |
CQVPXNVLTFUYEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCC(CCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




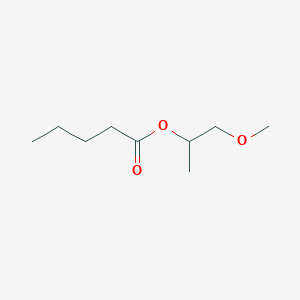


![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
